5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
Description
“5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” is a synthetic organic compound that features a combination of fluorobenzyl, furan, and tosyl groups attached to an oxazole ring
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO4S2/c1-14-4-10-17(11-5-14)29(24,25)20-21(27-19(23-20)18-3-2-12-26-18)28-13-15-6-8-16(22)9-7-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAHMCYVCRWEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tosyl Group: Tosylation can be performed using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorobenzyl Group: This step might involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.
Incorporation of the Furan Ring: The furan ring can be introduced through coupling reactions or by using furan-containing starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.
Reduction: Reduction reactions could target the oxazole ring or the fluorobenzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated or hydrogenated derivatives.
Scientific Research Applications
The compound 5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole is a member of the oxazole family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores the applications of this compound, supported by data tables and case studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated high antifungal activity against dermatophytes, suggesting that this compound may also possess similar properties. This can be particularly relevant in developing new antifungal therapies that are effective against resistant strains .
Anti-inflammatory Properties
Oxazole derivatives have been investigated for their anti-inflammatory effects. The presence of the furan ring may enhance the interaction with biological targets involved in inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
Case Study: Synthesis and Biological Testing
In a recent study, researchers synthesized several oxazole derivatives, including this compound, and evaluated their antimicrobial efficacy. The results showed promising activity against various bacterial strains, indicating potential for development as a new class of antibiotics .
Photophysical Properties
The incorporation of fluorinated groups into oxazole compounds can significantly alter their photophysical properties. This modification can lead to enhanced fluorescence characteristics, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging.
Table 2: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max | Not documented |
| Emission Max | Not documented |
| Quantum Yield | Not documented |
Mechanism of Action
The mechanism of action for “5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” would depend on its specific application. In a biological context, it might interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Chlorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
- 5-((4-Methylbenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
- 5-((4-Nitrobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole
Uniqueness
“5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole” is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.
Biological Activity
5-((4-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and structure-activity relationships (SAR) based on diverse sources.
Synthesis
The synthesis of this compound involves several steps, typically starting from furan derivatives and incorporating a thioether moiety. The compound can be synthesized using conventional methods or more modern techniques such as ultrasonic-assisted synthesis, which improves yields and reaction times.
Tyrosinase Inhibition
One of the key biological activities of compounds related to this compound is their inhibitory effect on tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are valuable in treating skin pigmentation disorders.
- IC50 Values : Compounds similar to this compound have demonstrated significant tyrosinase inhibition with IC50 values ranging from 11 µM to 15.5 µM for various derivatives. For instance, a related compound exhibited an IC50 of 11 ± 0.25 µM, indicating potent activity compared to the standard ascorbic acid (IC50 = 11.5 ± 0.1 µM) .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups (EWGs), such as fluorine, enhances the inhibitory potency against tyrosinase. In studies, derivatives with halogen substitutions showed improved activity compared to those with electron-donating groups (EDGs). For example:
| Compound | Substitution | IC50 (µM) |
|---|---|---|
| 5a | 4-Fluoro | 11 ± 0.25 |
| 5b | 2-Chloro | 12.4 ± 0.0 |
| 5c | 3,4-Dichloro | 12.7 ± 0.0 |
| 5d | 4-Fluoro | 15.5 ± 0.0 |
This table illustrates how specific substitutions influence biological activity, highlighting the importance of molecular structure in drug design.
Case Studies
- Tyrosinase Inhibition Study : A study evaluated various furan-based compounds for their ability to inhibit tyrosinase activity in vitro. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced inhibition compared to their non-fluorinated counterparts .
- Computational Studies : Molecular docking studies have shown that certain derivatives can effectively bind to the active site of tyrosinase, providing insights into their mechanism of action and supporting the observed biological activities .
- In Vivo Studies : Preliminary in vivo studies have suggested that some furan derivatives not only inhibit tyrosinase but also reduce melanin production in animal models, further validating their potential as therapeutic agents for hyperpigmentation disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
